

A Comparative Guide to the NMR Spectroscopic Characterization of Pyrrolidin-2-ylmethanol Derivatives

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Compound of Interest

Compound Name: Pyrrolidin-2-ylmethanol

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The **pyrrolidin-2-ylmethanol** scaffold is a crucial chiral building block in the synthesis of a diverse array of pharmaceutical compounds. A thorough understanding of its structural features, readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for quality control, reaction monitoring, and the unambiguous determination of molecular structure. This guide provides a comparative analysis of the ^1H and ^{13}C NMR data for **pyrrolidin-2-ylmethanol** and its derivatives, supported by experimental data and detailed protocols.

Comparative NMR Data of Pyrrolidin-2-ylmethanol Derivatives

The following tables summarize the key ^1H and ^{13}C NMR spectroscopic data for a selection of **pyrrolidin-2-ylmethanol** derivatives. These compounds showcase the impact of substitution on the pyrrolidine ring and the carbinol carbon on the chemical shifts and coupling constants.

Table 1: ^1H NMR Data Comparison (CDCl_3 , 400 MHz)

Compound/Derivative	H-2 (ppm)	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	CH ₂ OH (ppm)	Other Signals (ppm)
(S)-Pyrrolidin-2-ylmethanol	~3.1-3.2 (m)	~1.6-1.8 (m)	~1.4-1.6 (m)	~2.8-3.0 (m)	~3.4-3.6 (m)	NH and OH (broad)
(S)-Diphenyl(pyrrolidin-2-yl)methanol	4.15 (m)	1.65-1.80 (m)	1.65-1.80 (m)	2.95 (m), 3.10 (m)	-	7.15-7.60 (m, 10H, Ar-H), 2.5 (br s, 1H, NH), 4.8 (br s, 1H, OH)
1-Phenyl-2-pyrrolidin-1-yl-ethanol	2.45-2.60 (m)	1.70-1.85 (m)	1.70-1.85 (m)	2.90-3.05 (m)	3.65 (dd), 3.80 (dd)	7.20-7.40 (m, 5H, Ar-H), 4.85 (dd, 1H, CH-OH)

Table 2: ¹³C NMR Data Comparison (CDCl₃, 101 MHz)

Compound/Derivative	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	CH ₂ OH/C OH (ppm)	Other Signals (ppm)
(S)-Pyrrolidin-2-ylmethanol	~60	~28	~25	~46	~65	-
(S)-Diphenyl(pyrrolidin-2-yl)methanol [1]	64.5	26.0	25.5	46.8	81.5 (C-α)	127.0-128.5 (Ar-C), 145.0, 147.0 (Ar-C ipso)
1-Phenyl-2-pyrrolidin-1-yl-ethanol	62.2	23.5	23.5	54.0	68.0 (CH ₂ -N)	127.5-128.5 (Ar-C), 141.8 (Ar-C ipso), 72.0 (CH-OH)

Key Spectral Features and Interpretations

The ¹H NMR spectrum of the parent **pyrrolidin-2-ylmethanol** shows characteristic multiplets for the pyrrolidine ring protons. The protons at C-5 (adjacent to the nitrogen) are typically found further downfield compared to the C-3 and C-4 protons due to the electron-withdrawing effect of the nitrogen atom. The diastereotopic protons of the hydroxymethyl group (CH₂OH) often appear as a complex multiplet.

In (S)-Diphenyl(pyrrolidin-2-yl)methanol, the introduction of two phenyl groups at the carbinol carbon results in a significant downfield shift of the H-2 proton of the pyrrolidine ring to approximately 4.15 ppm. This is due to the anisotropic effect of the aromatic rings. The aromatic region of the spectrum displays characteristic multiplets for the phenyl protons.

For an N-substituted derivative like 1-Phenyl-2-pyrrolidin-1-yl-ethanol, where the substituent is on the nitrogen atom, we observe changes in the chemical shifts of the protons adjacent to the

nitrogen (C-2 and C-5). The complexity of the spectrum can also increase depending on the nature of the N-substituent.

The ^{13}C NMR spectra provide complementary information. The carbon atoms of the pyrrolidine ring in the parent compound typically resonate between 25 and 60 ppm. The carbinol carbon (CH_2OH) is observed around 65 ppm. In the diphenyl derivative, the carbinol carbon (now a quaternary carbon, C- α) is shifted significantly downfield to around 81.5 ppm. The aromatic carbons give rise to signals in the range of 127-147 ppm.

Experimental Protocols

A comprehensive NMR analysis of **pyrrolidin-2-ylmethanol** derivatives typically involves a suite of 1D and 2D NMR experiments for complete structural elucidation and assignment of all proton and carbon signals.

Sample Preparation

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.[2]

1D NMR Spectroscopy

- ^1H NMR Spectroscopy: Spectra are typically recorded at room temperature on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm). Data is typically reported as: chemical shift (multiplicity, coupling constant(s), integration).[2]
- ^{13}C NMR Spectroscopy: Spectra are recorded with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[2]

2D NMR Spectroscopy

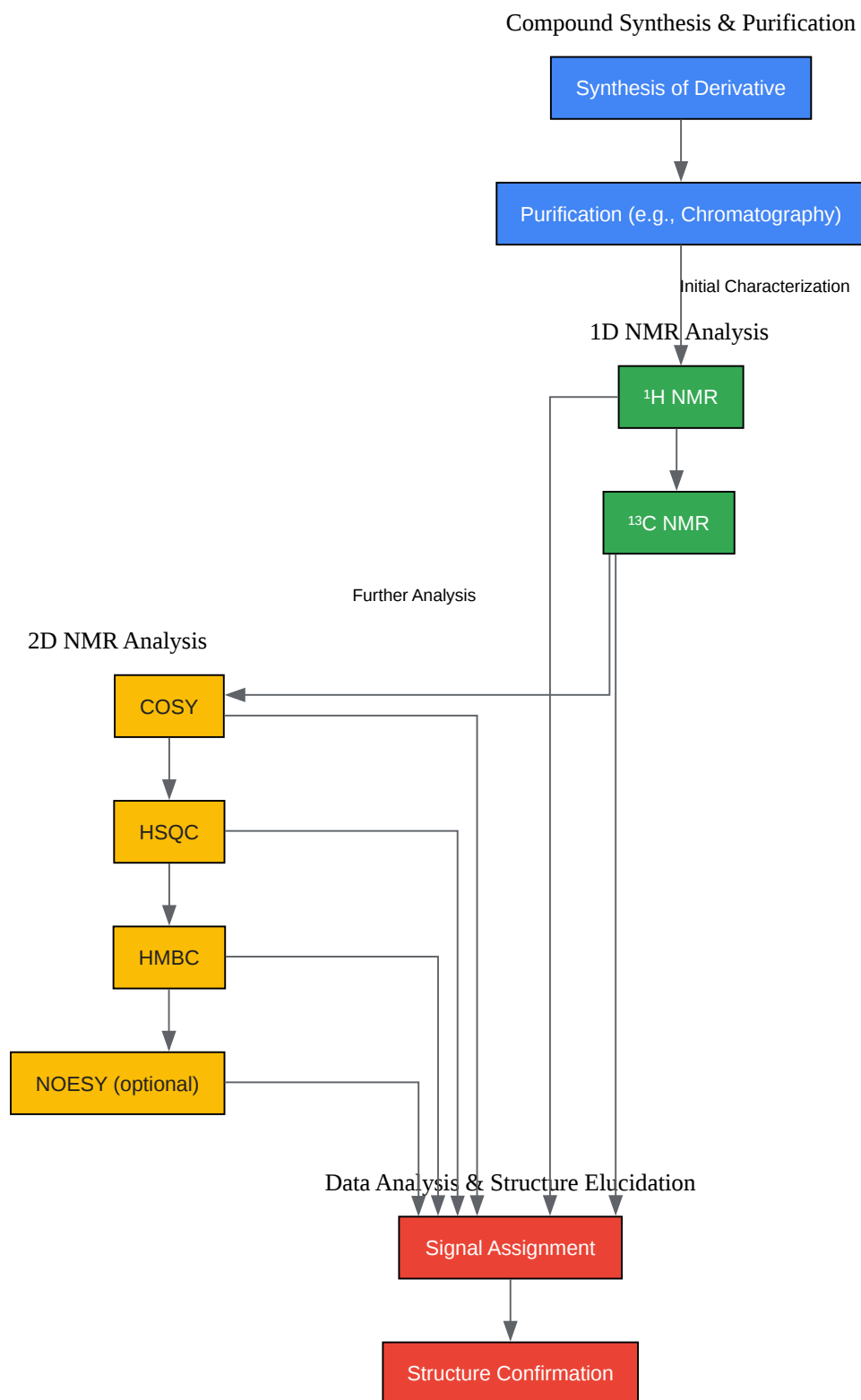
For unambiguous assignment of protons and carbons, especially in complex derivatives, 2D NMR experiments are indispensable.

- COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for tracing the connectivity of protons within the pyrrolidine ring and any aliphatic side chains.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.^[3]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing valuable information about the stereochemistry and conformation of the molecule.

Logical Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the NMR spectroscopic characterization of a novel **pyrrolidin-2-ylmethanol** derivative.



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Caption: Workflow for NMR characterization of **pyrrolidin-2-ylmethanol** derivatives.

This comprehensive approach, combining 1D and 2D NMR techniques, ensures the accurate and complete structural characterization of **pyrrolidin-2-ylmethanol** derivatives, which is essential for their application in research and drug development.

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